
3,3-Diphenylpropanol
Vue d'ensemble
Description
3,3-Diphenylpropanol is a chemical compound used in the preparation of novel and very potent prostacyclin (PGI 2) agonists . It undergoes a cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene .
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropanol is C15H16O . The molecular weight is 212.29 g/mol . The structure of 3,3-Diphenylpropanol contains a total of 33 bonds. There are 17 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Chemical Reactions Analysis
3,3-Diphenylpropanol undergoes a cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene .
Physical And Chemical Properties Analysis
3,3-Diphenylpropanol has a molecular weight of 212.29 g/mol . It has a density of 1.067g/cm^3 at 25°C . The boiling point is 185°C at 10mm Hg . The refractive index is n20/D 1.584 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor .
Applications De Recherche Scientifique
Natural Products and Chemical Synthesis
- Research has identified compounds from the roots of Erythrina variegata, including diphenylpropan-1,2-diols with syringyl groups, showcasing the natural occurrence and potential for chemical synthesis of complex molecules related to 3,3-Diphenylpropanol (Tanaka et al., 2002).
- A study on 1,1-Diphenylpropanol highlighted its conformation in crystalline solids influenced by intramolecular OH⋯π(phenyl) interactions, suggesting applications in material science and crystal engineering (Soultanly & Shnulin, 2001).
Material Science and Safety Applications
- Diphenylamine derivatives have been investigated for their role as safety electrolyte additives in lithium-ion batteries, indicating potential applications of related diphenyl compounds in enhancing battery safety and performance (Li et al., 2008).
Biomedical Research
- Compounds structurally related to 3,3-Diphenylpropanol have been studied for their acetylcholinesterase inhibitory effects, indicating potential therapeutic applications in treating conditions like Alzheimer's disease (ManjunathaK et al., 2017).
- The catalytic properties of diphenylprolinol silyl ether in synthesizing biologically active compounds have been documented, highlighting its utility in the pharmaceutical synthesis of drugs and natural products (Hayashi, 2020).
Catalysis and Organic Synthesis
- Studies on the synthesis and thermal analysis of 1,3-diphenylpropane-1,3-dione contribute to the understanding of the thermal stability and reactivity of diphenylpropane derivatives, which are essential for their applications in organic synthesis and material science (Liu Wan-yun, 2008).
Molecular Interactions and Structural Analysis
- The interaction of 1,3-Diphenylpropanes with cellular mechanisms has been explored, particularly their role in inducing apoptosis in cancer cells, suggesting their potential in developing new anticancer therapies (Yao et al., 2018).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been reported that 3,3-diphenylpropanol undergoes a cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene . This suggests that it may interact with cobalt-based catalysts or enzymes that can facilitate similar reactions.
Pharmacokinetics
Its logp value of 312 suggests that it is somewhat lipophilic, which could influence its absorption and distribution within the body .
Propriétés
IUPAC Name |
3,3-diphenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXQMVSIIJUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173831 | |
| Record name | 3,3-Diphenylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropanol | |
CAS RN |
20017-67-8 | |
| Record name | γ-Phenylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20017-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIPHENYLPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Diphenylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIPHENYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WM77NZ5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,3-Diphenylpropanol in the synthesis of cobalt(II) phthalocyanine complexes?
A1: 3,3-Diphenylpropanol serves as a precursor in the synthesis of a novel phthalonitrile derivative, 3,3-diphenylpropoxyphthalonitrile. This derivative is formed through a reaction with 4-nitrophthalonitrile in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) []. The resulting 3,3-diphenylpropoxyphthalonitrile is then reacted with cobalt chloride (CoCl2) to produce the final cobalt(II) phthalocyanine complex, tetrakis-(3,3-diphenylpropoxy)phthalocyaninato cobalt(II). This complex has potential applications in catalysis, specifically for the oxidation of cyclohexene [].
Q2: How does the structure of the cobalt(II) phthalocyanine complex containing 3,3-diphenylpropoxy groups impact its catalytic activity in cyclohexene oxidation?
A2: While the paper doesn't directly compare the catalytic activity of the 3,3-diphenylpropoxy-substituted complex to other cobalt(II) phthalocyanine complexes, it highlights that the complex can selectively oxidize cyclohexene to 2-cyclohexene-1-ol as the major product []. This suggests that the presence of the bulky, non-polar 3,3-diphenylpropoxy groups on the periphery of the phthalocyanine ring likely influences the steric environment around the catalytic cobalt center. This, in turn, could affect the substrate binding and orientation during the oxidation reaction, contributing to the observed selectivity for 2-cyclohexene-1-ol. Further research comparing this complex to others with varying substituents would be needed to confirm this hypothesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


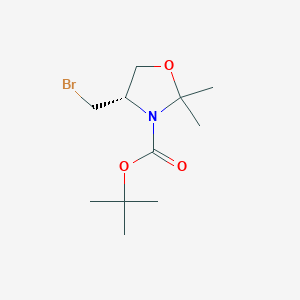
![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)
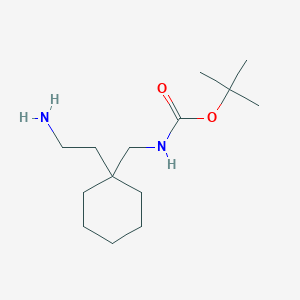
![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)

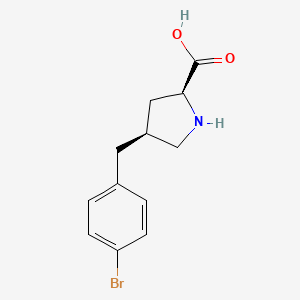
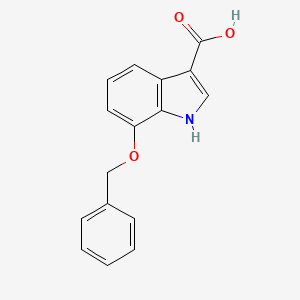
![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)

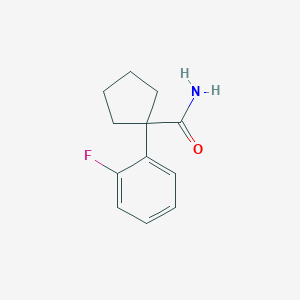
![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

